
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide is a chemical compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the reaction of 3-amino-1H-pyrazole with ethyl chloroacetate, followed by the addition of ammonia to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(3-Amino-1H-pyrazol-1-yl)acetamide
- (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo-[3.3.1.1 3,7]decan]-4-yl)methanone p-tosylate
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-carbamoylacetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This compound’s ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H9N5O2 |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H9N5O2/c7-4-1-2-11(10-4)3-5(12)9-6(8)13/h1-2H,3H2,(H2,7,10)(H3,8,9,12,13) |
InChI-Schlüssel |
BYZKADQACIYTDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1N)CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
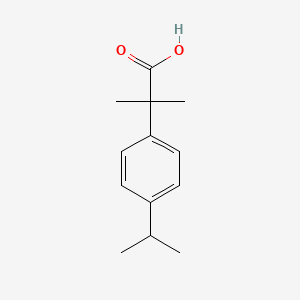
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
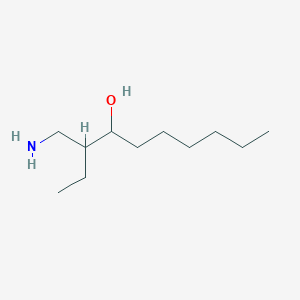
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
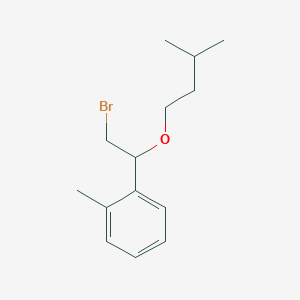
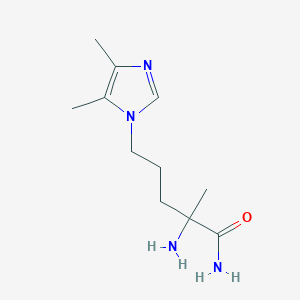
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
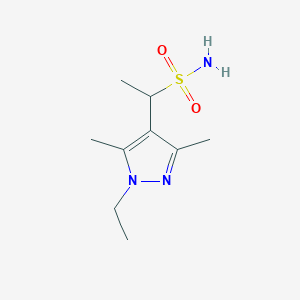


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)


